

Application Notes: Measuring XL765-Induced Apoptosis via Flow Cytometry

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Compound of Interest

Compound Name: XL765

Cat. No.: B1193789

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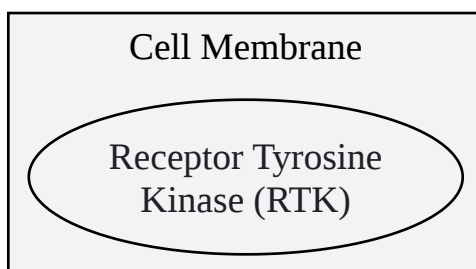
For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as Voxelotamib (SAR245409), is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[3] By targeting both PI3K and mTOR, **XL765** effectively disrupts this key survival pathway, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][3][4] This application note provides a detailed protocol for the quantification of apoptosis induced by **XL765** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: XL765-Induced Apoptosis

XL765 exerts its pro-apoptotic effects through the simultaneous inhibition of PI3K and mTOR. This dual inhibition leads to a decrease in the phosphorylation of downstream effector proteins such as Akt and the ribosomal protein S6.[5][6] In some cancer cell types, such as glioblastoma, **XL765** has been shown to induce apoptosis through an endoplasmic reticulum (ER) stress-dependent mechanism.[5][7] This involves the activation of the CHOP/DR5 pathway, which ultimately triggers programmed cell death.[5][7] The inhibition of mTOR signaling by **XL765** appears to be a major contributor to the induction of ER stress.[5][7]



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Quantitative Data Summary

The following table summarizes the dose-dependent effects of **XL765** on various cancer cell lines as determined by cell viability and apoptosis assays from published studies. The exact percentages and IC50 values can vary based on experimental conditions.

Cell Line	Cancer Type	Assay	Concentration (μM)	Incubation Time (hours)	Observed Effect	Reference
A172	Glioblastoma	Cell Viability (CCK-8)	5, 10, 20	24, 48	Dose- and time-dependent inhibition of growth	[5]
U87	Glioblastoma	Cell Viability (CCK-8)	5, 10, 20	24, 48	Dose- and time-dependent inhibition of growth	[5]
T98G	Glioblastoma	Cell Viability (CCK-8)	5, 10, 20	24, 48	Dose- and time-dependent inhibition of growth	[5]
A172	Glioblastoma	Flow Cytometry (Annexin V/PI)	10	24	Increased percentage of apoptotic cells	[5]
Pancreatic Cancer Cell Lines	Pancreatic Ductal Adenocarcinoma	Flow Cytometry (Annexin V)	~10	24, 48, 72	Increased percentage of Annexin V-positive cells	[1]
KG-1	Leukemia	Not specified	Not specified	Not specified	Substantially suppresses proliferation and	[4]

induces
apoptosis

Experimental Protocols

Materials

- **XL765** (Voxtalib)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and Propidium Iodide)
- 1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl₂)[8]
- Flow cytometer
- Microcentrifuge
- 6-well plates or other suitable culture vessels

Protocol for Induction of Apoptosis with XL765

- **Cell Seeding:** Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
- **Drug Preparation:** Prepare serial dilutions of **XL765** in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 μ M to 20 μ M).[5] Include a vehicle-only control (e.g., DMSO, typically at a final concentration of $\leq 0.1\%$).
- **Treatment:** Remove the existing culture medium and replace it with the medium containing the desired concentrations of **XL765** or the vehicle control.

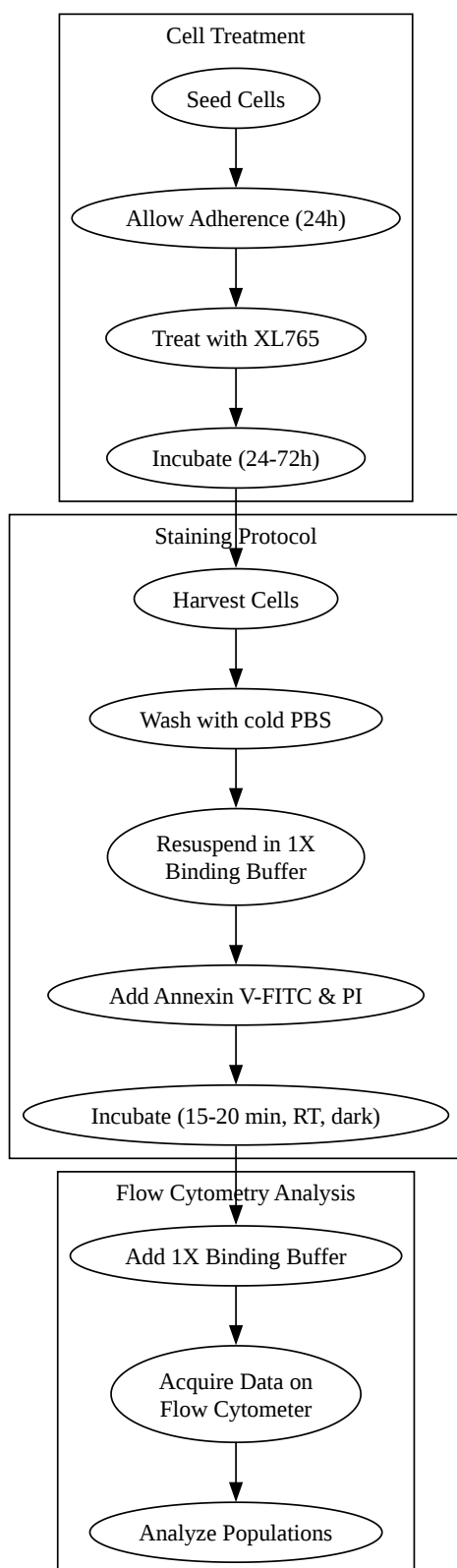
- Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[\[1\]](#)

Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol is adapted from standard Annexin V/PI staining procedures.[\[3\]](#)[\[8\]](#)[\[9\]](#)

- Cell Harvesting:
 - Adherent cells: Collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
 - Suspension cells: Collect the cells directly from the culture vessel.
- Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[\[10\]](#)
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[\[3\]](#)[\[8\]](#)
- Staining:
 - Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a flow cytometry tube.[\[3\]](#)
 - Add 5 µL of Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and 5 µL of Propidium Iodide (PI) to the cell suspension.[\[3\]](#)
 - Gently vortex the tubes to ensure thorough mixing.
- Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[\[3\]](#)[\[8\]](#)
- Dilution: Add 400 µL of 1X Binding Buffer to each tube.[\[8\]](#)[\[10\]](#)
- Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
- Set up appropriate compensation controls using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
- Collect data for at least 10,000 events per sample.
- Analyze the data to differentiate between the following cell populations:
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
 - Necrotic cells: Annexin V-negative and PI-positive



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Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of **XL765**. By employing flow cytometry with Annexin V and PI staining, researchers can accurately quantify the induction of apoptosis and gain valuable insights into the mechanism of action of this and other PI3K/mTOR inhibitors. This information is crucial for the preclinical evaluation and development of novel cancer therapeutics targeting this critical signaling pathway.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Effect of PI3K/mTOR Signal Pathway Inhibitor XL765 on Human Leukemic KG-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-technique.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]

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